molecular formula C7H5ClO3 B3024659 2-Chloro-6-hydroxybenzoic acid CAS No. 56961-31-0

2-Chloro-6-hydroxybenzoic acid

Cat. No. B3024659
Key on ui cas rn: 56961-31-0
M. Wt: 172.56 g/mol
InChI Key: QCEPIUWMXRQPIF-UHFFFAOYSA-N
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Patent
US08399436B2

Procedure details

To a solution of 2-chloro-6-{[(methyloxy)methyl]oxy}benzoic acid (for a preparation see Intermediate 4)(2 g, 9.23 mmol) in THF (20 ml) was added 6 M aqueous HCl (20 ml, 120 mmol). The solution was stirred at ambient temperature for 3 h. The solution was partitioned between ethyl acetate (150 ml) and water (30 ml). The phases were separated and the organic extract washed with water (25 ml). The organic extract was dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound as a white solid (1.54 g); LCMS: (System 1) (M-H)−=171, tRET=3.26 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11]COC)[C:3]=1[C:4]([OH:6])=[O:5].Cl>C1COCC1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1)OCOC
Step Two
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was partitioned between ethyl acetate (150 ml) and water (30 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
washed with water (25 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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